![molecular formula C18H19ClN6O3 B2739791 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide CAS No. 876900-91-3](/img/structure/B2739791.png)
2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
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Overview
Description
The description of a compound typically includes its chemical name, molecular formula, and structure. It may also include information about the compound’s sources or applications .
Synthesis Analysis
Synthesis analysis involves studying how the compound is made. This can include the specific reactions used to create the compound, the conditions under which these reactions occur, and the yield of the compound .Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in the compound. This can include information about the compound’s bonds, its stereochemistry, and its conformation .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can include information about the compound’s reactivity, its reaction mechanisms, and the products of its reactions .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying the compound’s characteristics. This can include information about the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications
Dielectric Relaxation and AC Conductivity
This compound’s derivatives have been studied for their dielectric relaxation processes and AC conductivity, which are critical in the development of organic thin films used in sensors, organic solar cells, and organic light-emitting diodes (OLEDs). The ability to tailor these materials for specific electrical and optical characteristics makes them valuable for technological applications .
Uncoupler of Oxidative Phosphorylation
Compounds similar to the one have been used as uncouplers of oxidative phosphorylation. This process is significant in biological research, particularly in the study of metabolic processes and mitochondrial function .
Anticonvulsant Activity
Derivatives of this compound have shown potential in acting on voltage-gated sodium channels, exhibiting anticonvulsant activity. This application is particularly relevant in the development of treatments for seizure disorders .
Biological Potential of Indole Derivatives
While not directly related to the exact compound, indole derivatives, which share a similar structural motif, have a wide range of biological activities. These include antiviral, anti-inflammatory, anticancer, and antimicrobial properties, which could suggest potential areas of application for the compound .
Inhibitors of Protein Kinase B (Akt)
Compounds with a similar structure have been identified as selective and orally active inhibitors of Protein Kinase B (Akt), an important component in signaling pathways regulating growth and survival. This has implications for cancer research, as inhibitors of PKB could serve as antitumor agents .
Chemical Availability for Research
The compound is available for purchase, indicating its use in various research applications. While specific uses are not detailed, the availability suggests ongoing research and potential new applications in scientific studies.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O3/c1-10-7-23(12-5-3-4-11(19)6-12)17-21-15-14(24(17)8-10)16(27)25(9-13(20)26)18(28)22(15)2/h3-6,10H,7-9H2,1-2H3,(H2,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXZHJDLQYDZGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)N)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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